Methyl 5-iodo-2-methyl-4-nitrobenzoate
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Overview
Description
Methyl 5-iodo-2-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8INO4. It is a derivative of benzoic acid, where the benzoate group is substituted with iodine, methyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-2-methyl-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-methylbenzoate to introduce the nitro group, followed by iodination to add the iodine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2-methyl-4-nitrobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-iodo-2-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-2-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular processes, making it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-5-methylbenzoate
- Methyl 2-iodo-4-nitrobenzoate
- Methyl 4-nitrobenzoate
Uniqueness
Methyl 5-iodo-2-methyl-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of both iodine and nitro groups makes it particularly versatile for various chemical transformations .
Properties
Molecular Formula |
C9H8INO4 |
---|---|
Molecular Weight |
321.07 g/mol |
IUPAC Name |
methyl 5-iodo-2-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C9H8INO4/c1-5-3-8(11(13)14)7(10)4-6(5)9(12)15-2/h3-4H,1-2H3 |
InChI Key |
HLWYDHZEKGLYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)[N+](=O)[O-] |
Origin of Product |
United States |
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